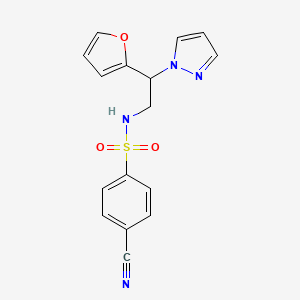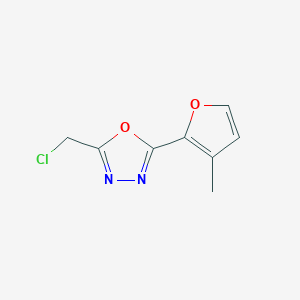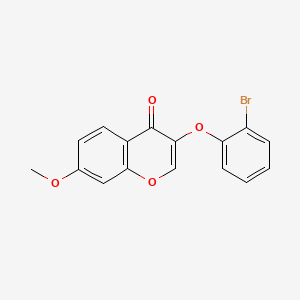![molecular formula C20H20N2O4S2 B2367899 2-(4-méthoxyphénylthio)acétate de 1-(4-méthoxybenzo[d]thiazol-2-yl)azétidin-3-yle CAS No. 1396765-52-8](/img/structure/B2367899.png)
2-(4-méthoxyphénylthio)acétate de 1-(4-méthoxybenzo[d]thiazol-2-yl)azétidin-3-yle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)thio)acetate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a benzothiazole ring, an azetidine ring, and a thioester linkage, which contribute to its unique chemical properties and biological activities.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
Target of Action
It’s known that thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, in general, interact with their targets through various mechanisms depending on their chemical structure and the nature of the target .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Méthodes De Préparation
The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)thio)acetate typically involves multiple steps, starting with the preparation of the benzothiazole and azetidine intermediates. The benzothiazole intermediate can be synthesized by reacting 2-aminothiophenol with 4-methoxybenzoyl chloride under acidic conditions . The azetidine intermediate is prepared by reacting 3-chloro-1-propanol with sodium azide, followed by reduction with lithium aluminum hydride . The final step involves coupling the benzothiazole and azetidine intermediates with 4-methoxyphenyl thioacetate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .
Analyse Des Réactions Chimiques
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzothiazole ring can be reduced to a dihydrobenzothiazole using reducing agents like sodium borohydride.
Substitution: The methoxy groups on the benzothiazole and phenyl rings can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide.
Comparaison Avec Des Composés Similaires
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)thio)acetate can be compared to other benzothiazole derivatives and azetidine-containing compounds:
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole have been widely studied for their biological activities.
Azetidine-Containing Compounds: Azetidine-2-carboxylic acid and azetidine-3-carboxylic acid are known for their potential therapeutic applications.
The unique combination of the benzothiazole and azetidine rings in 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)thio)acetate contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-methoxyphenyl)sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-24-13-6-8-15(9-7-13)27-12-18(23)26-14-10-22(11-14)20-21-19-16(25-2)4-3-5-17(19)28-20/h3-9,14H,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRBBWZETCTVGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2367818.png)
![4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B2367823.png)





![5-Bromonaphtho[1,2-d][1,2,3]oxadiazole](/img/structure/B2367831.png)

![8-(2,4-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)



